hémopressine

Vue d'ensemble

Description

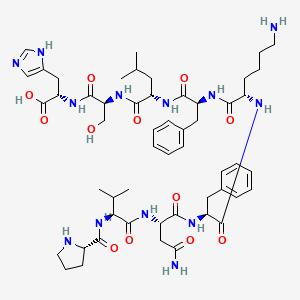

L’hémopressine est un peptide dérivé de la chaîne alpha de l’hémoglobine. Elle a été identifiée pour la première fois dans des extraits de cerveau de rat à l’aide d’une technique de capture enzymatique. L’this compound se lie aux récepteurs cannabinoïdes, agissant spécifiquement comme un agoniste inverse au niveau des récepteurs cannabinoïdes de type 1 (CB1) . Ce peptide s’est révélé avoir divers effets physiologiques, notamment la modulation de la douleur et de la pression artérielle .

Applications De Recherche Scientifique

L’hémopressine a plusieurs applications en recherche scientifique :

Mécanisme D'action

L’hémopressine exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier aux récepteurs cannabinoïdes de type 1 (CB1). Elle agit comme un agoniste inverse, c’est-à-dire qu’elle se lie au récepteur et induit une réponse opposée à celle d’un agoniste. Cette liaison conduit à l’inhibition de l’activité du récepteur, ce qui entraîne divers effets physiologiques tels que la modulation de la douleur et la réduction de la pression artérielle . L’this compound interagit également avec les récepteurs cannabinoïdes de type 2 (CB2), agissant comme un modulateur allostérique positif .

Composés similaires :

RVD-Hémopressine Alpha : Une forme plus longue de l’this compound contenant des acides aminés supplémentaires à l’extrémité N-terminale.

VD-Hémopressine Beta : Dérivée de la chaîne bêta de l’hémoglobine, ce peptide se lie également aux récepteurs cannabinoïdes de type 1 (CB1) et agit comme un agoniste.

Unicité : L’this compound est unique dans sa capacité à agir comme un agoniste inverse au niveau des récepteurs cannabinoïdes de type 1 (CB1), tandis que ses formes plus longues et les peptides connexes de la chaîne bêta de l’hémoglobine agissent comme des agonistes . Ce mécanisme d’action distinct fait de l’this compound un outil précieux pour l’étude de la modulation des récepteurs cannabinoïdes et de ses applications thérapeutiques potentielles .

Orientations Futures

Hemopressin and related peptides could have location-specific and biased pharmacological action, which would increase the possibilities for fine-tuning and broadening cannabinoid receptor signal transduction . They have shown potential in a number of physiological processes including antinociceptive and anti-inflammatory activity, regulation of food intake, learning, and memory . Future research could explore their potential for pharmaceutical formulations .

Analyse Biochimique

Biochemical Properties

Hemopressin interacts with cannabinoid receptor type 1 (CB1), potentially influencing biochemical reactions . It’s suggested that Hemopressin may act as an agonist for the CB1 receptor .

Cellular Effects

Hemopressin’s interaction with CB1 receptors can have significant effects on various types of cells and cellular processes . The CB1 receptor is highly expressed in brain cells and is primarily responsible for the physiological effects of endocannabinoids and the psychoactive effects of exogenous cannabinoids in the central nervous stem .

Molecular Mechanism

The molecular mechanism of Hemopressin’s action is thought to involve its binding interactions with CB1 receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

In a study using male Wistar albino rats, Hemopressin was found to decrease epileptic activity . The study also found that different dosages of Hemopressin had varying effects, with some dosages producing an anticonvulsant effect .

Metabolic Pathways

Given its interaction with CB1 receptors, it’s likely that Hemopressin is involved in the endocannabinoid system’s metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’hémopressine peut être synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorenylméthyloxycarbonyl) pour la protection temporaire du groupe amino pendant la synthèse .

Méthodes de production industrielle : La production industrielle de l’this compound implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’hémopressine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent inverser l’oxydation de la méthionine sulfoxyde en méthionine.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers nucléophiles dans des conditions de pH appropriées.

Principaux produits :

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Résidus de méthionine restaurés.

Substitution : This compound modifiée avec des résidus d’acides aminés substitués.

Comparaison Avec Des Composés Similaires

RVD-Hemopressin Alpha: A longer form of hemopressin containing additional amino acids at the N-terminus.

VD-Hemopressin Beta: Derived from the beta chain of hemoglobin, this peptide also binds to cannabinoid receptor one (CB1) receptors and acts as an agonist.

Uniqueness: Hemopressin is unique in its ability to act as an inverse agonist at cannabinoid receptor one (CB1) receptors, whereas its longer forms and related peptides from the beta chain of hemoglobin act as agonists . This distinct mechanism of action makes hemopressin a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .

Propriétés

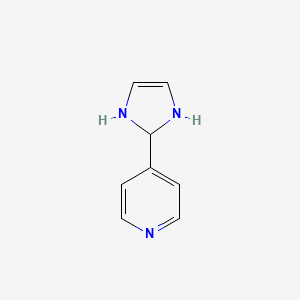

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLYPZZJJBEAJ-QISMNGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029393 | |

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1088.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568588-77-2 | |

| Record name | Hemopressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)